molecular formula C13H15Cl2NO2 B14862786 Ethyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B14862786
M. Wt: 288.17 g/mol
InChI Key: IUOCSIMRNHGSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylate ester group

Preparation Methods

The synthesis of Ethyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a [3+2] cycloaddition reaction.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction, where a suitable dichlorophenyl halide reacts with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be achieved using standard esterification techniques, such as the reaction of the carboxylic acid with ethanol in the presence of a dehydrating agent like sulfuric acid.

Chemical Reactions Analysis

Ethyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ester group to an alcohol or the dichlorophenyl group to a phenyl group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Ethyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the effects of pyrrolidine derivatives on various biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with specific biological activities. Its structure may allow for the design of molecules that target specific enzymes or receptors.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and dichlorophenyl group can bind to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its specific interactions with the target molecules .

Comparison with Similar Compounds

Ethyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate: This compound has a similar structure but with a single chlorine atom on the phenyl ring. It may exhibit different chemical and biological properties due to the difference in substitution pattern.

    Ethyl 4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylate: This compound features methyl groups instead of chlorine atoms on the phenyl ring. The presence of methyl groups can affect the compound’s reactivity and interactions with biological targets.

    Ethyl 4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate: The substitution of chlorine atoms with fluorine atoms can lead to changes in the compound’s electronic properties and its behavior in chemical reactions.

This compound stands out due to its unique combination of a dichlorophenyl group and a pyrrolidine ring, which imparts specific chemical and biological properties that can be leveraged in various research and industrial applications .

Properties

Molecular Formula

C13H15Cl2NO2

Molecular Weight

288.17 g/mol

IUPAC Name

ethyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15Cl2NO2/c1-2-18-13(17)12-7-16-6-11(12)8-3-9(14)5-10(15)4-8/h3-5,11-12,16H,2,6-7H2,1H3

InChI Key

IUOCSIMRNHGSOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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